3-Chloromethyl-1-methylpiperidine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-1-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOMMYSCOSRBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80985124 | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66496-82-0 | |

| Record name | Piperidine, 3-(chloromethyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66496-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloromethyl-1-methylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066496820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80985124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloromethyl-1-methylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloromethyl-1-methylpiperidine hydrochloride chemical properties

An In-depth Technical Guide to 3-Chloromethyl-1-methylpiperidine Hydrochloride

Introduction

This compound (CAS No: 66496-82-0) is a heterocyclic organic compound that serves as a critical reactive intermediate in synthetic and medicinal chemistry.[1] Its molecular architecture, which features a saturated N-methylated piperidine ring functionalized with a reactive chloromethyl group at the 3-position, makes it a valuable building block for introducing the (1-methylpiperidin-3-yl)methyl moiety into more complex molecular scaffolds.[2] The compound is supplied as its hydrochloride salt, a common strategy in pharmaceutical development to enhance the stability, crystallinity, and aqueous solubility of amine-containing molecules, thereby facilitating easier handling, storage, and reaction processing.[2]

This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, its core reactivity, and established protocols for its application and handling, designed for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for designing reaction conditions, purification strategies, and ensuring safe laboratory handling.

Data Summary Table

| Property | Value | Reference(s) |

| CAS Number | 66496-82-0 | [1] |

| Molecular Formula | C₇H₁₅Cl₂N (or C₇H₁₄ClN · HCl) | [1][3] |

| Molecular Weight | 184.11 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 170-172 °C | [1] |

| Solubility | Soluble in Water, DMSO, Methanol | [4] |

| Stability | Hygroscopic | [4] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place | [2][5] |

| SMILES String | Cl[H].CN1CCCC(CCl)C1 | [1] |

| InChI Key | LHOMMYSCOSRBQM-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for this compound are not extensively published, a chemically sound and widely practiced route can be proposed. The synthesis originates from the corresponding alcohol, 1-methylpiperidine-3-methanol, which is then subjected to chlorination followed by salt formation.

The key transformation is the conversion of the primary alcohol to an alkyl chloride. This is reliably achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂). Thionyl chloride is particularly effective because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification. The final step involves treating the free base with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Proposed workflow for the synthesis of 3-Chloromethyl-1-methylpiperidine HCl.

Chemical Reactivity and Applications

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound stems from the reactivity of its chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and highly susceptible to attack by nucleophiles. The predominant reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2).

This reactivity allows the compound to function as a potent alkylating agent , covalently attaching the (1-methylpiperidin-3-yl)methyl fragment to a diverse range of nucleophilic substrates. This is a cornerstone of its application in drug discovery for building molecular complexity.[2]

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Applications in Drug Development

This reagent is a key intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[2] Its structure is integral to the development of:

-

Selective Receptor Ligands: Used in the preparation of compounds targeting serotonin and dopamine receptors.[2]

-

Analgesics: Serves as a precursor for novel pain management therapies.[2]

-

Antihistamines and Anticholinergics: Employed in the manufacture of drugs that modulate histamine and acetylcholine signaling.[2]

The hydrochloride salt form ensures high purity and stability, which are critical for meeting the stringent quality standards of pharmaceutical manufacturing workflows.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol describes a standard method for alkylating a primary or secondary amine using this compound.

Causality: The reaction requires a base to first neutralize the hydrochloride salt, liberating the reactive free base, and second, to deprotonate the amine nucleophile, increasing its reactivity. A polar aprotic solvent like DMF is used to dissolve the reagents and facilitate the Sₙ2 mechanism.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.0 equivalent) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

-

Reagent Addition: Add this compound (1.1 equivalents) to the mixture in one portion.

-

Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Workflow for Spectroscopic Analysis

As vendor-supplied spectroscopic data is often unavailable, in-house characterization is mandatory.

Causality: A multi-technique approach (NMR, IR, MS) is required for unambiguous structure elucidation and purity assessment. Each technique provides complementary information about the molecule's framework, functional groups, and mass.

Caption: Logical workflow for the spectroscopic analysis of the title compound.

Safety, Handling, and Storage

This compound is a reactive chemical intermediate and must be handled with appropriate precautions.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[1] May cause an allergic skin reaction.[6]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[5] Wear safety goggles, a lab coat, and chemical-resistant gloves.[6] For solids, use a dust mask or respirator.[1]

-

Handling: Avoid creating dust.[6] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[8] Ensure eyewash stations and safety showers are readily accessible.[5]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][7] The material is hygroscopic; protect from moisture.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its defined physicochemical properties and predictable reactivity as an alkylating agent make it an indispensable tool for medicinal chemists. Proper understanding of its synthesis, handling, and reaction protocols is essential for its safe and effective use in the development of novel therapeutics.

References

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 3-Methylpiperidine hydrochloride | C6H14ClN. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025, May 5). Sigma-Aldrich.

- An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. (n.d.). Benchchem.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Safety Data Sheet. (2024, November 1). Angene Chemical.

- Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide. (n.d.). Benchchem.

- 4-Chloro-1-methylpiperidine hydrochloride. (n.d.). LookChem.

- Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. (n.d.). Cole-Parmer.

- This compound. (n.d.). MySkinRecipes.

- This compound. (n.d.). Sunway Pharm Ltd.

- 3-Chloromethyl-1-methylpiperidine 98 66496-82-0. (n.d.). Sigma-Aldrich.

Sources

- 1. 3-クロロメチル-1-メチルピペリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound - CAS:66496-82-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 4-Chloro-1-methylpiperidine hydrochloride|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-Chloromethyl-1-methylpiperidine Hydrochloride

Executive Summary: This guide provides a comprehensive overview of the prevalent and efficient synthesis of 3-Chloromethyl-1-methylpiperidine hydrochloride, a key intermediate in pharmaceutical development. The primary synthetic route detailed herein involves the chlorination of 1-methyl-3-piperidinemethanol using thionyl chloride. This document outlines the reaction mechanism, a detailed experimental protocol, critical process parameters, and essential safety considerations. The information is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction: Significance and Applications

This compound is a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural motif is incorporated into a variety of biologically active molecules. It is commonly employed in the preparation of selective receptor ligands, including those targeting serotonin and dopamine receptors.[1] Furthermore, this compound serves as a crucial intermediate in the manufacturing of certain antihistamines and anticholinergic agents.[1] The hydrochloride salt form of the compound enhances its stability and solubility, which is advantageous for handling and subsequent reactions.[1]

The synthesis described in this guide focuses on a reliable and widely adopted method: the reaction of 1-methyl-3-piperidinemethanol with thionyl chloride (SOCl₂). This method is favored for its efficiency and the straightforward nature of the reaction, which converts a primary alcohol into an alkyl chloride.

Synthetic Pathway and Mechanism

The conversion of 1-methyl-3-piperidinemethanol to this compound is typically achieved through a nucleophilic substitution reaction. Thionyl chloride is the reagent of choice for this transformation as it provides a clean reaction with gaseous byproducts (SO₂ and HCl) that can be easily removed, driving the reaction to completion.

Reaction Scheme:

Mechanism of Action:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (1-methyl-3-piperidinemethanol) attacks the electrophilic sulfur atom of thionyl chloride. This initial step displaces a chloride ion.

-

Formation of the Chlorosulfite Intermediate: A proton is then abstracted, often by the displaced chloride ion or a weak base like pyridine if used, leading to the formation of a reactive alkyl chlorosulfite intermediate.

-

Nucleophilic Substitution: The chloride ion, a good nucleophile, then attacks the carbon atom bearing the chlorosulfite group. This can proceed via different mechanisms, such as Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution). In the presence of a solvent like pyridine, the Sₙ2 pathway is favored, leading to an inversion of stereochemistry if the carbon is chiral.[2] For the purposes of this synthesis, the key outcome is the replacement of the hydroxyl group with a chlorine atom.[3][4]

-

Formation of Byproducts: The unstable chlorosulfite leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion.

-

Protonation to the Hydrochloride Salt: The basic nitrogen of the piperidine ring reacts with the generated hydrogen chloride (HCl) to form the stable this compound salt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

1-methyl-3-piperidinemethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubbing system (for SO₂ and HCl)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-3-piperidinemethanol in an appropriate volume of an anhydrous solvent. Place the flask in an ice bath to maintain a low temperature.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution from the dropping funnel. The reaction is exothermic, so a slow addition rate is crucial to control the temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically a few hours) to ensure the reaction goes to completion.

-

Work-up: After cooling the reaction mixture, carefully quench any excess thionyl chloride. This is often done by slowly adding the reaction mixture to ice water. The product can then be extracted into an organic solvent.

-

Purification: The organic layer is washed, dried over a suitable drying agent, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization to obtain the final this compound as a solid.

Process Optimization and Critical Parameters

To ensure a high yield and purity of the final product, several parameters must be carefully controlled.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | Slight excess of thionyl chloride (1.1-1.3 equivalents) | Ensures complete conversion of the starting alcohol. |

| Temperature | Initial addition at 0°C, followed by reflux | Controls the initial exothermic reaction and then provides sufficient energy for the reaction to proceed to completion. |

| Solvent | Anhydrous non-protic solvent (e.g., dichloromethane) | Prevents unwanted side reactions of thionyl chloride with water or protic solvents. |

| Reaction Time | Typically 2-4 hours at reflux | Sufficient time for the reaction to reach completion. Progress can be monitored by TLC. |

Safety Considerations

Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[5] It is crucial to handle it with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[6][7]

-

Handling: Thionyl chloride should be handled under an inert atmosphere to prevent contact with moisture.[7]

-

Waste Disposal: Any waste containing thionyl chloride must be neutralized carefully before disposal according to institutional guidelines.

-

Emergency Measures: In case of skin contact, immediately wash the affected area with copious amounts of water.[8][9] If inhaled, move to fresh air and seek immediate medical attention.[8]

Characterization

The final product, this compound, is a powder with a melting point of 170-172 °C.[10] Its identity and purity can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.[10]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the chlorination of 1-methyl-3-piperidinemethanol with thionyl chloride is a robust and efficient method. By carefully controlling the reaction conditions and adhering to strict safety protocols, high yields of the pure product can be consistently obtained. This guide provides the necessary theoretical background and practical steps to aid researchers in the successful synthesis of this important pharmaceutical intermediate.

References

-

New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from NJ.gov. [Link]

-

Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from Lanxess. [Link]

-

International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Thionyl Chloride. Retrieved from ILO. [Link]

-

PubChem. (n.d.). 3-Methylpiperidine hydrochloride. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Google Patents. (n.d.). CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.

-

Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride [Video]. YouTube. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

-

Zhang, C.-G., Li, W.-Z., & Huang, M.-B. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 23(3), 345-350. [Link]

-

White Rose eTheses Online. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. Retrieved from White Rose eTheses Online. [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-1-methylpiperidine. Retrieved from PubChem. [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Retrieved from PrepChem. [Link]

-

PubChemLite. (n.d.). 3-(chloromethyl)-1-methylpiperidine. Retrieved from PubChemLite. [Link]

-

PubChem. (n.d.). 4-(Chloromethyl)-1-methylpiperidine hydrochloride. Retrieved from PubChem. [Link]

-

Zhang, C.-G., Li, W.-Z., & Huang, M.-B. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 23(3), 345-350. [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from Master Organic Chemistry. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lanxess.com [lanxess.com]

- 6. nj.gov [nj.gov]

- 7. westliberty.edu [westliberty.edu]

- 8. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3-氯甲基-1-甲基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

3-Chloromethyl-1-methylpiperidine hydrochloride CAS number 66496-82-0

An In-depth Technical Guide to 3-Chloromethyl-1-methylpiperidine hydrochloride

Introduction

This compound (CAS No. 66496-82-0) is a heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development.[1] Structurally, it features a piperidine ring, a foundational motif in numerous biologically active molecules, functionalized with a reactive chloromethyl group and an N-methyl substituent.[2] This unique combination of a stable heterocyclic core and a reactive electrophilic center makes it an invaluable intermediate for the synthesis of complex molecular architectures.

This technical guide offers a comprehensive exploration of this compound for researchers, scientists, and drug development professionals. It delves into its physicochemical properties, plausible synthetic pathways, core reactivity, analytical characterization, and essential safety protocols. The hydrochloride salt form is particularly advantageous in laboratory and process chemistry, as it enhances the compound's stability and solubility in various solvent systems, facilitating its use in reaction processing and purification workflows.[3] Its primary utility lies in its role as a precursor for introducing the 1-methylpiperidin-3-ylmethyl moiety into target molecules, a common strategy in the design of agents targeting the central nervous system (CNS), as well as analgesics, antihistamines, and anticholinergic compounds.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66496-82-0 | [4] |

| Molecular Formula | C₇H₁₅Cl₂N (or C₇H₁₄ClN · HCl) | [3][5] |

| Molecular Weight | 184.11 g/mol | [3][4][5] |

| Appearance | Powder | |

| Melting Point | 170-172 °C | |

| EC Number | 266-381-2 | [4] |

| MDL Number | MFCD00012833 | [3] |

Synthesis and Reaction Mechanism

While specific, peer-reviewed synthetic preparations for this compound are not extensively detailed in public literature, a chemically sound and widely accepted route can be postulated from the principles of organic synthesis. The most logical approach involves the chlorination of the corresponding alcohol, (1-methylpiperidin-3-yl)methanol, using a standard chlorinating agent like thionyl chloride (SOCl₂), followed by salt formation.

Causality of Reagent Choice: Thionyl chloride is a preferred reagent for this type of transformation due to its efficacy in converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying the purification process. The in-situ generation of HCl also facilitates the formation of the final hydrochloride salt.

Proposed Synthetic Protocol

Disclaimer: This is a generalized, hypothetical protocol based on standard organic synthesis procedures for similar transformations. It must be adapted and optimized under strict laboratory safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), charge a solution of (1-methylpiperidin-3-yl)methanol (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform).

-

Cooling: Cool the reaction vessel to 0 °C using an ice bath to manage the exothermic nature of the reaction.

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting alcohol is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Isolation and Purification: The resulting crude solid is the target hydrochloride salt. To purify, it can be triturated or recrystallized from a suitable solvent system, such as isopropanol/diethyl ether. The solid product is then collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.

Caption: A plausible workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is anchored in the reactivity of its chloromethyl group. This group serves as a potent electrophile, making the molecule an excellent alkylating agent for a wide array of nucleophiles in Sɴ2 reactions.

Core Reactivity: The primary mode of reaction is bimolecular nucleophilic substitution (Sɴ2). The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the methylene carbon susceptible to attack by nucleophiles. This reaction displaces the chloride ion, forming a new covalent bond between the piperidinylmethyl moiety and the nucleophile.

This reactivity is harnessed by medicinal chemists to incorporate the 1-methylpiperidine scaffold into larger molecules. Piperidine rings are prevalent in pharmaceuticals due to their ability to impart favorable properties such as improved solubility, metabolic stability, and the capacity to engage in critical binding interactions with biological targets, often through the basic nitrogen atom.[2]

Key Applications:

-

CNS Agents: The compound is a key intermediate in the synthesis of molecules targeting the central nervous system, including ligands for serotonin and dopamine receptors.[3]

-

Analgesics: It is utilized in the development of new pain management therapies.[3]

-

Antihistamines and Anticholinergics: The piperidine core is a common feature in many antihistaminic and anticholinergic drugs, and this intermediate provides a direct route for their synthesis.[3][6]

-

Active Pharmaceutical Ingredient (API) Synthesis: As a versatile building block, it is employed in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[7]

Caption: General Sɴ2 reactivity with various nucleophiles.

Analytical Characterization Protocols

A robust analytical characterization is essential to confirm the identity, purity, and stability of this compound. While comprehensive public spectral data is limited, the following protocols describe standard, self-validating methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if using an organic solvent.

-

Acquisition: Acquire the spectrum on a 300 MHz or higher field strength NMR spectrometer.

-

Expected Signals: The ¹H NMR spectrum is expected to show distinct signals corresponding to the N-methyl protons (singlet), the protons of the piperidine ring (complex multiplets), and the chloromethyl protons (doublet or singlet, depending on adjacent protons and resolution). The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of a deuterated solvent.

-

Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Expected Signals: The spectrum should display distinct peaks for each unique carbon atom: the N-methyl carbon, the five carbons of the piperidine ring, and the chloromethyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Bands: Key absorption bands would include C-H stretching (alkane) around 2850-3000 cm⁻¹, C-N stretching, and a characteristic C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure.

-

Electrospray Ionization (ESI)-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Expected Ion: The primary ion observed would correspond to the free base [M-Cl]⁺, confirming the mass of the cationic portion of the molecule.

-

Caption: A standard workflow for analytical characterization.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with reactive chemical intermediates. The following information is synthesized from available Safety Data Sheets (SDS).[8]

Hazard Identification:

-

H315: Causes skin irritation.[8]

-

H318/H319: Causes serious eye damage/irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Measures & Personal Protective Equipment (PPE):

-

P261 & P271: Avoid breathing dust/vapors and use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[8][9]

-

P264: Wash skin thoroughly after handling.[8]

-

P280: Wear protective gloves, protective clothing, and eye/face protection (safety goggles and face shield).[8][10]

First-Aid Procedures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8][10]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[9][10]

Storage and Stability:

-

Storage: Store in a well-ventilated, dry, and cool place.[8][9][11] Keep the container tightly closed and store locked up.[8][9]

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a strategically important molecule in the landscape of pharmaceutical research and development. Its value is derived from its dual nature: a stable, drug-like piperidine core and a synthetically versatile chloromethyl group that enables its facile incorporation into a diverse range of molecular scaffolds. This guide has provided a technical framework covering its synthesis, reactivity, analysis, and safe handling. A thorough understanding of these principles empowers researchers to effectively and safely leverage this compound in the creation of novel therapeutic agents, underscoring its continued relevance in the pursuit of new medicines.

References

- MySkinRecipes. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkX1DTBDxOqTvfSByq_qd5UmqCTO5B3nDgfuTjUqupdzG0QLJvvYWQ1Mj2KoYvWFoaYnij4wNZnpbbrnAoglmDrOBhkLB7OyUP5zX3sDJ0oHD8_BpKkTUocrjDxcX6tmphMcPf1bKZrIz6MhnIGSkxqR3JkkqRHoXUSodhXtM677FuKEC9uUiUNHMbI2EqP_K9pV9YuMroAySqh0BUTYJ6zMkAu51EuW2CX351bTmoP7BIzg==]

- Sigma-Aldrich. (2023). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9kEL58dfG87tmWVrPLeYpIEcr6gFTuf9kQFP4HHSRZlIyI2rsn-REoLIeXLIMuPDmxIiQeZ4-d32bbMLgc3hXkBk41z255MLal6k7GsVsj6roDA40qEAAZ9cyUGqvUkBTL8lCYVFpYxTF]

- PubChem. 3-Methylpiperidine hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/521844]

- Chem-Impex. 3-Chloro-piperidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYM50JKIPgaeG30CyCv-dN2NZUsnqoYxYjmbxJYNO8OivN6ZX7JTMEu3Y44RLBt-PM-YDWBXEvzerv5mliyulrqcH8YX6VuxmH8boK8LbGKn5El4iwa_LoZTkqA6t6DuL8B4k=]

- Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhl4ePi1bdkppW7aEbn_cdVzJ5MwQHGz25_O8JmEFBE8ZS18WzuUD6CzQy1AAU2EJ0ugjNFULuR2GO4XM633kTXfEqFBriT8sLbH6GCrnSUdo2YS6LncrJ0Z4IwTXT72K8quTMy1RSTcehdnUBGdujZn7OBSbgN4zYCXZEUW5gVGexsGlHcIO-W0Z-sQdqxsbH]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMH23dgz2Tddac4PI4dld0_KHi8mhv5VdIPqj0O-ehkhwyEnUSpPfjewzrQPe3NBp-GDNsXizhmLBwWmR_qxEOr7oTGQ7uqi44d6fhJL5LhdLrYG3Mn6GGsnG6xoPCz9j8PVshWoEIsDc=]

- Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-1-methylpiperidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6LBv6C2-k58loMXE2Pz8VvHdl-qGvpEJCOn-ky8tVTHCRfIxSS0YhwRWWdaH2fDNxvLd3huaUJhtMy2MVwSAlx93Xuc-X3h33IUKrjTQzKf3psDdX7k5miTL0v2HzuImXgOCs6jnSSx4NZDkWE_TOc7XLOT0S9IoAtLMbDTI-NUH4k-puAp3fkD8Mxjy1pTDLdA8TpeyfvfR-CSqlzCXjku-Y5kaft4ofQqtPd9FIp2W6apZI4FuhH609tJWAbfkC0O6LGBogS2J-3v5ONpQtqd6vfVuXLOk=]

- Angene Chemical. (2024). Safety Data Sheet - 2-(Chloromethyl)-1-methylpiperidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFdXTOukVljwQ97Qzidf3sAjIBJUIaK9s7tTZAWsJIaHvdZ9kTG0WDKsvjdNBV9rVUZmxvJEjLI1Ouw-Sw_icEh_lZTq5xSB3KIP1y4JGKq_tia0Tg0j9fYZCTZsy-4aI6dpo1pLWK]

- Benchchem. Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ80RReyjf4GHlGNjDn_mNCy7_93_8HaEldRtzTgVbfS3bAS1XoTLgD6VJpr7zj2whCSm3y226XQFO98Z7cTjmTRLuvHLBlzjMZz2MyzU3aOPHGxs-NVlw-aQ5SSqYSC3FyyBwE6PC3ydZxnpM8cYzP4rPuCoZjZXhvP_q5Yl2Q4I3-GDXDz22vXxJU1iuyINJfw7c9XKm5l16fHZ8oeCoC0oQgBbC7F5YGOMWBMm4]

- UNODC. Analytical Methods. [URL: https://www.unodc.org/documents/scientific/forensic-science/Analytical_methods.pdf]

- Sigma-Aldrich. C53809 Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c53809]

- Sunway Pharm Ltd. This compound - CAS:66496-82-0. [URL: https://www.sunwaypharm.com/3-chloromethyl-1-methylpiperidine-hydrochloride-cas-66496-82-0-p-69288.html]

- Sigma-Aldrich. 3-Chloromethyl-1-methylpiperidine 98 66496-82-0. [URL: https://www.sigmaaldrich.com/product/aldrich/c53809]

- Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399120/]

- Slayback Pharma. Pharma API Intermediates. [URL: https://slayback-pharma.

- PubChem. Cyproheptadine Hydrochloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyproheptadine-Hydrochloride]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. C53809 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - CAS:66496-82-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

A-Z Guide to Spectroscopic Analysis of 3-Chloromethyl-1-methylpiperidine Hydrochloride

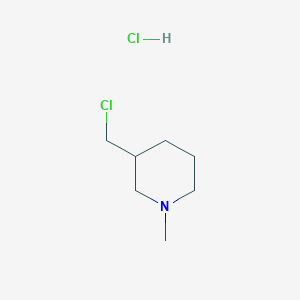

Molecular Structure and Spectroscopic Implications

3-Chloromethyl-1-methylpiperidine hydrochloride is a tertiary amine salt. The core structure is a piperidine ring, substituted at the 1-position with a methyl group and at the 3-position with a chloromethyl group. The hydrochloride salt form implies the protonation of the tertiary nitrogen atom, creating a quaternary ammonium cation with a chloride counter-ion. This structure dictates the electronic environments of each atom, which in turn governs the spectroscopic output.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a suitable deuterated solvent such as D₂O or DMSO-d₆ is recommended.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and their relative numbers (integration).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 - 3.8 | Singlet | 2H | -CH₂Cl | Protons on the carbon adjacent to the electronegative chlorine atom are significantly deshielded. |

| ~3.0 - 3.5 | Multiplet | 5H | Piperidine ring protons (C2-H, C6-H) | Protons adjacent to the positively charged nitrogen are deshielded. Complex splitting due to diastereotopicity and coupling with neighboring protons. |

| ~2.8 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen is deshielded due to the inductive effect of the N+. |

| ~1.5 - 2.2 | Multiplet | 4H | Piperidine ring protons (C3-H, C4-H, C5-H) | Aliphatic protons on the piperidine ring, with complex overlapping signals. |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~60-70 | Piperidine C2, C6 | Carbons adjacent to the protonated nitrogen (N+) are deshielded. |

| ~45-55 | -CH₂Cl | The carbon is attached to an electronegative chlorine atom, causing a downfield shift.[1][2] |

| ~40-50 | N-CH₃ | The N-methyl carbon is deshielded by the adjacent nitrogen. |

| ~20-40 | Piperidine C3, C4, C5 | These aliphatic carbons appear in the typical upfield region of the spectrum.[3][4] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Spectral Width: 0-12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR Parameters:

-

Spectral Width: 0-220 ppm

-

Number of Scans: 1024 or more

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Interpretation | Rationale |

| 2800-3000 | C-H Stretch (Aliphatic) | Corresponds to the stretching vibrations of C-H bonds in the piperidine ring, methyl, and chloromethyl groups. |

| 2400-2700 | N⁺-H Stretch | A broad and strong absorption band characteristic of the stretching vibration in a tertiary amine salt.[5] |

| 1450-1480 | C-H Bend | Bending vibrations (scissoring and bending) of the CH₂ and CH₃ groups. |

| 650-800 | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond. |

The presence of the hydrochloride salt is key to the IR spectrum, with the broad N⁺-H stretch being a prominent and diagnostic feature.[5][6]

Experimental Protocol for FTIR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is a suitable and common method for solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: Collect a background spectrum of the empty ATR crystal. The instrument software will then ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Predicted Mass Spectrum (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar, pre-charged molecule. The analysis would be performed in positive ion mode.

-

Molecular Ion: The base peak is expected to be the molecular cation (the molecule without the Cl⁻ counter-ion) at an m/z corresponding to the exact mass of [C₇H₁₅ClN]⁺.

-

Calculated Monoisotopic Mass: 148.0888 m/z.[7]

-

-

Isotope Pattern: A characteristic M+2 peak at ~150.0858 m/z with an intensity of about one-third of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns of the piperidine ring. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) and ring-opening.[8][9]

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a triple quadrupole or Q-TOF instrument.

-

Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-5 kV

-

Nebulizing and Drying Gas: Optimize flow rates and temperature as per instrument guidelines.

-

-

Data Acquisition:

-

Perform a full scan (e.g., m/z 50-500) to identify the precursor ion [M+H]⁺.

-

Perform a product ion scan on the precursor ion to obtain the fragmentation pattern.

-

Integrated Spectroscopic Workflow

Confirming the structure of this compound requires an integrated approach where data from all three techniques are synthesized.

Caption: Integrated workflow for spectroscopic analysis.

References

- BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. J MASS SPECTROM.

- Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- Unknown. (n.d.). Some previous examples (13c-nmr).

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Unknown. (n.d.). (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. ResearchGate.

- Unknown. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH.

- Unknown. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.

- Unknown. (n.d.). Analysis of the FTIR spectrum of HCl.

- Du, W., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics.

- Unknown. (2025). Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate. ResearchGate.

- Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts.

- Sigma-Aldrich. (n.d.). N-Methylpiperidine 99 626-67-5.

- PubChem. (n.d.). N-Methylpiperidine. PubChem.

- Unknown. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH.

- PubChemLite. (n.d.). 3-(chloromethyl)-1-methylpiperidine (C7H14ClN). PubChemLite.

- Unknown. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Unknown. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database.

- BenchChem. (2025). Spectroscopic Profile of 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide.

- Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances.

- ChemicalBook. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. SpectraBase.

- MySkinRecipes. (n.d.). This compound.

- SpectraBase. (n.d.). 1-(3-Chloropropyl)piperidine hydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase.

- NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST WebBook.

- PubChem. (n.d.). 3-Methylpiperidine. PubChem.

- PubChem. (n.d.). 4-(Chloromethyl)-1-methylpiperidine. PubChem.

- NIST. (n.d.). Piperidine, 1-methyl-. NIST WebBook.

- PubChemLite. (n.d.). 4-(chloromethyl)-1-methylpiperidine hydrochloride (C7H14ClN). PubChemLite.

- Hit2Lead. (n.d.). 2-(chloromethyl)-1-methylpiperidine hydrochloride. Hit2Lead.

- Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry.

Sources

- 1. Previous spectra [qorganica.qui.uam.es]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. compoundchem.com [compoundchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-(chloromethyl)-1-methylpiperidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacology and toxicology of 3-Chloromethyl-1-methylpiperidine hydrochloride

An In-depth Technical Guide to the Predicted Pharmacology and Toxicology of 3-Chloromethyl-1-methylpiperidine hydrochloride

Disclaimer

This document provides a predictive analysis of the pharmacological and toxicological properties of this compound based on established principles of medicinal chemistry and toxicology. As of the latest literature review, dedicated in-vivo or in-vitro studies on this specific compound are not publicly available. It is primarily documented as a chemical intermediate in organic synthesis. Therefore, this guide is intended for informational and hazard assessment purposes for researchers and drug development professionals who may handle this compound. All experimental work should be conducted with appropriate safety precautions.

Introduction and Structural Analysis

This compound is a heterocyclic organic compound. Its structure is characterized by a piperidine ring, which is a saturated six-membered heterocycle containing a nitrogen atom. This core structure is prevalent in a vast array of pharmaceuticals and bioactive molecules, particularly those targeting the central nervous system (CNS).

The key functional groups that dictate its potential biological activity are:

-

N-Methylpiperidine Core: The tertiary amine within the piperidine ring is methylated. This feature often imparts affinity for various receptors and transporters in the CNS. The piperidine scaffold acts as a versatile framework that can orient other functional groups for specific biological interactions.

-

Chloromethyl Group (-CH₂Cl): This is a potent electrophilic group and a classical alkylating agent. The presence of this group is a significant structural alert, suggesting high reactivity towards biological nucleophiles such as DNA and proteins. This reactivity is the primary driver of its predicted toxicological profile and may also contribute to its pharmacological effects, potentially through irreversible covalent binding to biological targets.

Below is a diagram illustrating the key structural features of the molecule.

Caption: Hypothetical mechanism of irreversible receptor antagonism.

Predicted Toxicological Profile and Evaluation Strategy

The primary toxicological concern for this compound stems from its nature as an alkylating agent. Such compounds are often cytotoxic, mutagenic, and carcinogenic. A rigorous toxicological evaluation would be mandatory before any further development.

The following diagram outlines a standard workflow for assessing the toxicology of a new chemical entity with these structural alerts.

Caption: Phased toxicological evaluation workflow for new chemical entities.

Genotoxicity

Concern: The chloromethyl group can directly alkylate DNA bases, leading to mutations. This is a significant concern for carcinogenicity.

Recommended Assay: Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471.

Experimental Protocol:

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if metabolites are mutagenic.

-

Dose Selection: Perform a preliminary range-finding study to determine cytotoxic concentrations. The main experiment should use at least five different analyzable concentrations.

-

Exposure:

-

Plate Incorporation Method: Add the test compound, bacterial culture, and S9 mix (if used) to molten top agar and pour onto minimal glucose agar plates.

-

Pre-incubation Method: Pre-incubate the compound with the bacterial culture and S9 mix before adding to the top agar.

-

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

-

Analysis: A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control, for any of the tested strains.

Cytotoxicity

Concern: As a reactive alkylating agent, the compound is expected to be cytotoxic through non-specific alkylation of essential proteins and other macromolecules, leading to cell death.

Recommended Assay: MTT Cell Proliferation Assay.

Experimental Protocol:

-

Cell Culture: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a neuronal line like SH-SY5Y if neurotoxicity is the focus) in a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of the purple solution on a microplate reader (typically at ~570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Neurotoxicity

Concern: The piperidine core is a common feature in neuroactive compounds. Therefore, acute CNS effects are possible.

Recommended Screen: Functional Observational Battery (FOB).

Experimental Protocol:

-

Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

-

Dosing: Administer the compound via a relevant route (e.g., intraperitoneal or oral gavage) across a range of doses determined from acute toxicity studies.

-

Observations: At peak effect time (determined in preliminary studies), perform a systematic observation of the animals.

-

Home Cage Observations: Note posture, activity level, and any convulsive behaviors.

-

Open Field Observations: Assess arousal, gait, mobility, and any stereotypic behaviors.

-

Sensorimotor Tests: Measure grip strength, landing foot splay, and reactivity to stimuli (e.g., light, sound).

-

Autonomic Assessment: Observe pupil size, salivation, and body temperature.

-

-

Scoring: Use a standardized scoring system to quantify any observed deviations from normal.

-

Analysis: Compare dose groups to a vehicle control group to identify any dose-dependent neurobehavioral effects.

Quantitative Data Summary (Hypothetical)

The following table presents a template for how data from the initial toxicological evaluation might be summarized. The values are purely illustrative.

| Assay Type | Endpoint | Result (Illustrative) | Interpretation |

| Genotoxicity | |||

| Ames Test (TA100, +S9) | Revertants/Plate | 5-fold increase over control | Positive for mutagenicity; suggests DNA reactivity. |

| Ames Test (TA98, -S9) | Revertants/Plate | No significant increase | Not a direct frameshift mutagen, but its metabolite might be. |

| Cytotoxicity | |||

| MTT Assay (SH-SY5Y cells, 24h) | IC₅₀ | 15 µM | Moderately cytotoxic to neuronal cells in vitro. |

| Acute Systemic Toxicity | |||

| OECD 423 (Rat, oral) | LD₅₀ Estimate | ~250 mg/kg | Classified as moderately toxic upon acute oral exposure. |

| Neurotoxicity | |||

| FOB (Rat, 100 mg/kg) | Observation | Tremors, ataxia, hypothermia | Indicates acute CNS effects consistent with a neuroactive compound. |

Conclusion for the Researcher

This compound should be handled with significant caution. Its chemical structure strongly predicts a profile of a reactive, potentially irreversible pharmacological agent with a high likelihood of cytotoxicity and genotoxicity. The piperidine core suggests potential CNS activity. Any research involving this compound must be preceded by a thorough risk assessment and a systematic toxicological evaluation, starting with in vitro assays to characterize its genotoxic and cytotoxic potential before proceeding to any in vivo studies.

References

This list includes authoritative guidelines and resources relevant to the principles discussed in this guide.

-

OECD Test Guideline 471: Bacterial Reverse Mutation Test. Source: Organisation for Economic Co-operation and Development. URL: [Link]

-

ICH Guideline S2(R1) on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Source: Organisation for Economic Co-operation and Development. URL: [Link]

-

The Piperidine Scaffold: A Versatile Framework in Medicinal Chemistry. Source: A relevant review article on the prevalence and importance of the piperidine structure in drug design would be cited here. For example, a search on Google Scholar or PubMed for "piperidine medicinal chemistry review" would yield numerous such resources. A representative example is: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. URL: [Link]

-

Principles and Methods of Toxicology, 6th Edition (Edited by A. Wallace Hayes and Claire L. Kruger). Source: A foundational textbook in the field of toxicology that provides detailed methodologies for the assays described. URL: [Link]

Unlocking the Therapeutic Potential of 3-Chloromethyl-1-methylpiperidine Hydrochloride: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] This technical guide outlines a comprehensive preclinical research strategy to elucidate the potential biological activity of the specific derivative, 3-Chloromethyl-1-methylpiperidine hydrochloride. While direct biological data for this compound is not extensively published, its role as a key intermediate in the synthesis of central nervous system (CNS) agents, analgesics, and selective receptor ligands suggests a rich, yet unexplored, therapeutic potential.[4] This document provides a scientifically-grounded framework for investigating this potential, encompassing computational modeling, a suite of in vitro assays, and a roadmap for subsequent in vivo evaluation. Our approach is designed to be a self-validating system, where each stage of investigation informs and refines the next, ensuring a robust and efficient exploration of the compound's pharmacological profile.

Introduction: The Piperidine Moiety and the Promise of this compound

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery, present in a wide array of therapeutics targeting diverse biological systems.[3][5] Its conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with biological targets.[1] Compounds incorporating the piperidine moiety have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and neuroprotective effects.[5][6][7]

This compound (CAS No: 66496-82-0) is a derivative of this important scaffold. Its known application as a synthetic intermediate for CNS agents, analgesics, antihistamines, and anticholinergics strongly suggests that it may interact with targets within these therapeutic areas.[4] The presence of a reactive chloromethyl group also presents opportunities for covalent interactions with target proteins, a mechanism that can lead to enhanced potency and duration of action. This guide provides a systematic approach to unveil the specific biological activities of this promising, yet understudied, molecule.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is fundamental to its study.

| Property | Value | Source |

| CAS Number | 66496-82-0 | |

| Molecular Formula | C₇H₁₅Cl₂N | [8] |

| Molecular Weight | 184.11 g/mol | [8] |

| Appearance | Powder | |

| Melting Point | 170-172 °C | |

| SMILES String | CN1CCCC(CCl)C1.Cl |

The hydrochloride salt form generally enhances stability and aqueous solubility, which is advantageous for biological testing.[4]

A Proposed Research Workflow for Elucidating Biological Activity

Given the limited direct biological data on this compound, a logical and iterative research workflow is essential. The following diagram outlines a proposed pathway for investigation, from initial computational predictions to in vivo validation.

Caption: Proposed research workflow for this compound.

Detailed Methodologies: A Step-by-Step Guide

Phase 1: In Silico & Initial Screening

4.1.1. Computational Modeling and Target Prediction

The initial phase of investigation should leverage computational methods to predict potential biological targets and assess the compound's drug-likeness. This rational approach helps to focus subsequent experimental work.[9]

Protocol for Target Prediction:

-

Ligand Preparation: Generate a 3D structure of 3-Chloromethyl-1-methylpiperidine and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Database Screening: Utilize computational platforms (e.g., SwissTargetPrediction, SuperPred) to screen the ligand against databases of known protein structures. These tools identify potential targets based on structural similarity to known ligands.

-

Molecular Docking: For high-ranking potential targets, perform molecular docking studies using software like AutoDock Vina or Glide.[10] This will predict the binding mode and estimate the binding affinity of the compound to the target protein.[11][12]

-

Analysis of Interactions: Analyze the predicted binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds formed by the chloromethyl group.

4.1.2. Initial Cytotoxicity Screening

A preliminary assessment of cytotoxicity is crucial to determine appropriate concentration ranges for subsequent in vitro assays and to identify any potential for broad cytotoxic effects, which could be relevant for anticancer applications.[1]

Protocol for MTT Assay:

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) and a normal human cell line (e.g., HaCaT) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.[1]

Phase 2: In Vitro Mechanistic Studies

Based on the predictions from the in silico work and the compound's known use as a synthetic precursor, a targeted panel of in vitro assays should be conducted.

4.2.1. Receptor Binding Assays

Given its use in synthesizing CNS agents, assessing the binding affinity to key neurotransmitter receptors is a high priority.[4]

Protocol for Radioligand Binding Assay (Example: Serotonin Receptor 5-HT₂A):

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT₂A receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) by analyzing the displacement of the radioligand by the test compound.

4.2.2. Enzyme Inhibition Assays

The piperidine scaffold is present in numerous enzyme inhibitors.[2]

Protocol for Acetylcholinesterase (AChE) Inhibition Assay:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Assay Procedure: In a 96-well plate, pre-incubate AChE with varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATCI and DTNB.

-

Kinetic Measurement: Measure the rate of color change at 412 nm, which corresponds to the rate of thiocholine production.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

4.2.3. Signaling Pathway Analysis

Should the compound show significant activity in receptor binding or enzyme inhibition assays, it is crucial to investigate its effects on downstream signaling pathways.

Protocol for Western Blotting:

-

Cell Treatment and Lysis: Treat relevant cell lines with the compound at its active concentration and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated forms of ERK, Akt) and then with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation status.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a piperidine derivative.

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

Phase 3: In Vivo Proof-of-Concept

Positive and compelling in vitro data would warrant progression to in vivo studies to assess efficacy, pharmacokinetics, and safety in a whole-organism context.

4.3.1. Animal Models of Disease

The choice of animal model will be dictated by the in vitro findings. For example, if the compound shows potent analgesic properties in vitro, a mouse model of neuropathic or inflammatory pain would be appropriate.[6]

4.3.2. Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This typically involves administering the compound to rodents and collecting blood samples at various time points to measure drug concentration.

4.3.3. Preliminary Toxicology

Initial toxicology studies in rodents will help to identify any potential adverse effects and establish a preliminary safety profile.

Conclusion and Future Directions

This compound represents an intriguing starting point for a drug discovery program. Its structural relationship to known bioactive molecules, coupled with its utility as a synthetic intermediate, provides a strong rationale for the comprehensive investigation outlined in this guide. By systematically progressing from computational analysis through in vitro screening and mechanistic studies to in vivo validation, researchers can efficiently and rigorously uncover the therapeutic potential of this compound. The insights gained will not only define the pharmacological profile of this specific molecule but may also pave the way for the development of a new class of piperidine-based therapeutics.

References

-

Title: Computational probing protein–protein interactions targeting small molecules. Source: Bioinformatics, Oxford Academic. URL: [Link]

-

Title: Computational design of protein-small molecule interfaces. Source: PubMed, NIH. URL: [Link]

-

Title: Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions. Source: ResearchGate. URL: [Link]

-

Title: Computational evaluation of protein – small molecule binding. Source: PMC, NIH. URL: [Link]

-

Title: Structure-Based Computational Approaches for Small-Molecule Modulation of Protein-Protein Interactions | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Source: PubMed. URL: [Link]

-

Title: Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Source: PubMed. URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences. URL: [Link]

-

Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Source: PMC, PubMed Central. URL: [Link]

-

Title: Piperidine-based drug discovery. Source: ResearchGate. URL: [Link]

-

Title: Piperidine-based drug discovery. Source: University of Arizona. URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: PMC, PubMed Central. URL: [Link]

-

Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Source: PMC, PubMed Central. URL: [Link]

-

Title: this compound. Source: MySkinRecipes. URL: [Link]

-

Title: 3-Methylpiperidine hydrochloride | C6H14ClN | CID 521844. Source: PubChem. URL: [Link]

-

Title: 3-(chloromethyl)-1-methylpiperidine (C7H14ClN). Source: PubChemLite. URL: [Link]

-

Title: 4-(Chloromethyl)-1-methylpiperidine hydrochloride | C7H15Cl2N | CID 21436138. Source: PubChem. URL: [Link]

-

Title: this compound - CAS:66496-82-0. Source: Sunway Pharm Ltd. URL: [Link]

-

Title: Cyproheptadine Hydrochloride | C21H22ClN | CID 13770. Source: PubChem. URL: [Link]

-

Title: Cyproheptadine hydrochloride sesquihydrate. Source: PubChem, NIH. URL: [Link]

-

Title: Cyproheptadine | C21H21N | CID 2913. Source: PubChem, NIH. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]